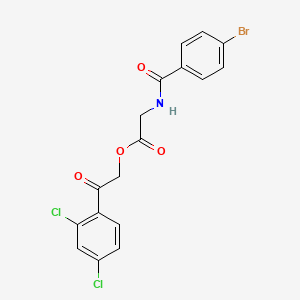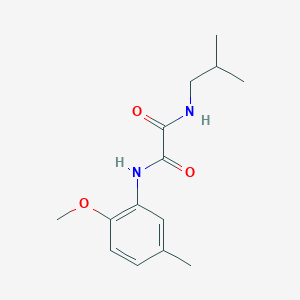
N-methyl-2-(2-pyridinyl)-N-(2-thienylmethyl)ethanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-methyl-2-(2-pyridinyl)-N-(2-thienylmethyl)ethanamine, commonly known as MPTP, is a synthetic compound that has been extensively studied for its effects on the central nervous system. MPTP is a potent neurotoxin that has been shown to cause Parkinson's disease-like symptoms in humans and non-human primates. The compound was first synthesized in the 1970s as part of a research program aimed at developing new drugs for the treatment of depression.
作用機序
MPTP is metabolized in the brain to form a toxic metabolite, MPP+, which selectively targets and destroys dopaminergic neurons in the substantia nigra, a region of the brain that is critical for the control of movement. The loss of these neurons leads to the characteristic motor symptoms of Parkinson's disease, including tremors, rigidity, and bradykinesia.
Biochemical and Physiological Effects:
In addition to its effects on the central nervous system, MPTP has been shown to have a number of other biochemical and physiological effects. These include the induction of oxidative stress, the activation of microglia, and the disruption of mitochondrial function.
実験室実験の利点と制限
MPTP is a useful tool for studying the mechanisms underlying Parkinson's disease and for developing new treatments for the disorder. However, there are several limitations to its use in laboratory experiments. For example, the compound is highly toxic and must be handled with care. In addition, the effects of MPTP on the central nervous system are highly variable and depend on a number of factors, including the dose and route of administration.
将来の方向性
There are several areas of future research that are of interest in the study of MPTP and its effects on the central nervous system. These include the development of new treatments for Parkinson's disease, the identification of new targets for drug development, and the elucidation of the mechanisms underlying the toxic effects of MPTP. Additionally, there is growing interest in the use of MPTP as a tool for studying other neurodegenerative disorders, such as Alzheimer's disease and Huntington's disease.
科学的研究の応用
MPTP has been extensively studied for its effects on the central nervous system, particularly its ability to induce Parkinson's disease-like symptoms. The compound has been used in a variety of experimental models, including cell cultures, rodents, and non-human primates, to study the mechanisms underlying Parkinson's disease and to develop new treatments for the disorder.
特性
IUPAC Name |
N-methyl-2-pyridin-2-yl-N-(thiophen-2-ylmethyl)ethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2S/c1-15(11-13-6-4-10-16-13)9-7-12-5-2-3-8-14-12/h2-6,8,10H,7,9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVVDQXWIXKBSGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC1=CC=CC=N1)CC2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-[(diphenylacetyl)amino]hexanoic acid](/img/structure/B4698244.png)

![3-(2-chlorobenzyl)-5-[4-(2-propyn-1-yloxy)benzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B4698255.png)


![N-[1-(4-sec-butylphenyl)propyl]-N'-(2,3-dihydro-1H-inden-5-yl)urea](/img/structure/B4698269.png)

![1-(4-methylbenzoyl)-2,3-dihydroimidazo[2,1-b]quinazolin-5(1H)-one](/img/structure/B4698279.png)

![2-chloro-4-[(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl methanesulfonate](/img/structure/B4698295.png)


![5-(2-naphthyl)-N-(tetrahydro-2-furanylmethyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4698319.png)
![7-methyl-5-[(2-methylbenzyl)oxy]-4-phenyl-2H-chromen-2-one](/img/structure/B4698325.png)